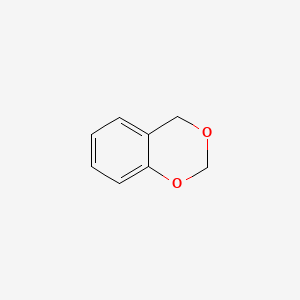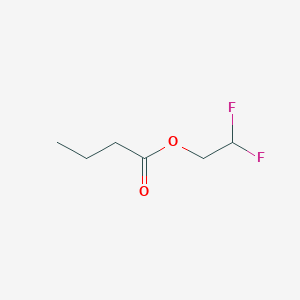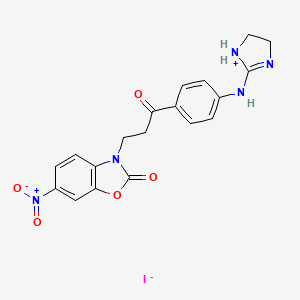
2-(4-(p-Fluorophenyl)-1-piperazinyl)bicyclo(3.3.1)nonan-9-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(p-Fluorophenyl)-1-piperazinyl)bicyclo(3.3.1)nonan-9-one hydrochloride is a synthetic compound that belongs to the class of bicyclic piperazine derivatives. This compound has garnered interest due to its potential biological activities, including antibacterial, antifungal, and central nervous system effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(p-Fluorophenyl)-1-piperazinyl)bicyclo(3.3.1)nonan-9-one hydrochloride typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core is synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by a series of functional group transformations.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where the piperazine derivative reacts with the bicyclic core.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above, with optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(4-(p-Fluorophenyl)-1-piperazinyl)bicyclo(3.3.1)nonan-9-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of N-substituted piperazine derivatives
科学的研究の応用
2-(4-(p-Fluorophenyl)-1-piperazinyl)bicyclo(3.3.1)nonan-9-one hydrochloride has been studied for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its effects on the central nervous system, including potential use as an analgesic or anesthetic.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-(4-(p-Fluorophenyl)-1-piperazinyl)bicyclo(3.3.1)nonan-9-one hydrochloride involves its interaction with various molecular targets:
Molecular Targets: The compound may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. In the central nervous system, it may modulate neurotransmitter receptors, leading to analgesic or anesthetic effects.
Pathways Involved: The exact pathways are still under investigation, but it is believed to involve inhibition of key enzymes and receptors.
類似化合物との比較
Similar Compounds
- 2-(4-(p-Chlorophenyl)-1-piperazinyl)bicyclo(3.3.1)nonan-9-one hydrochloride
- 2-(4-(p-Methylphenyl)-1-piperazinyl)bicyclo(3.3.1)nonan-9-one hydrochloride
Uniqueness
2-(4-(p-Fluorophenyl)-1-piperazinyl)bicyclo(3.3.1)nonan-9-one hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its biological activity and pharmacokinetic properties compared to its analogs. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to target proteins.
特性
CAS番号 |
36524-92-2 |
|---|---|
分子式 |
C19H26ClFN2O |
分子量 |
352.9 g/mol |
IUPAC名 |
2-[4-(4-fluorophenyl)piperazin-1-ium-1-yl]bicyclo[3.3.1]nonan-9-one;chloride |
InChI |
InChI=1S/C19H25FN2O.ClH/c20-15-5-7-16(8-6-15)21-10-12-22(13-11-21)18-9-4-14-2-1-3-17(18)19(14)23;/h5-8,14,17-18H,1-4,9-13H2;1H |
InChIキー |
OOULBTMKLXHIAB-UHFFFAOYSA-N |
正規SMILES |
C1CC2CCC(C(C1)C2=O)[NH+]3CCN(CC3)C4=CC=C(C=C4)F.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


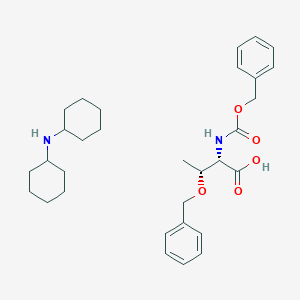
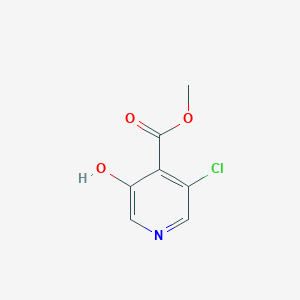
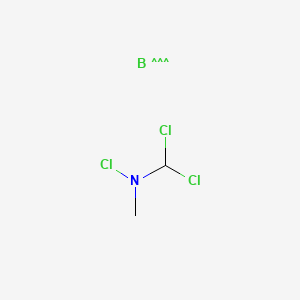
![4-Bromo-n-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide](/img/structure/B13742228.png)

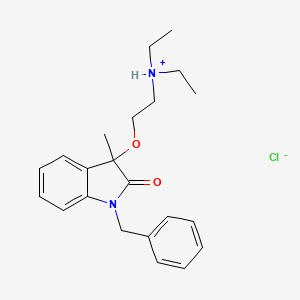
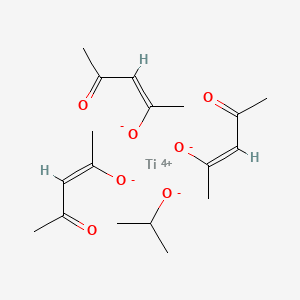
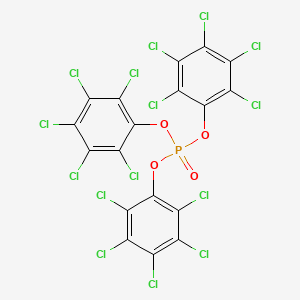
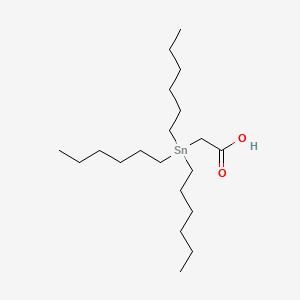
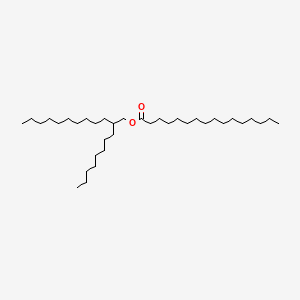
![bis[[4-hydroxy-3,5,5-tris(octadecanoyloxymethyl)oxan-3-yl]methyl] (Z)-but-2-enedioate](/img/structure/B13742294.png)
